(6alpha)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione

corticosteroid synthesis stereochemistry anti-inflammatory intermediates

Sourcing the wrong epimer for fluorocorticoid synthesis risks costly downstream purification failure. Fluorotetraene (CAS 2476-74-6) is the patent-designated intermediate for flunisolide hemihydrate and a divergent node for fluocinolone acetonide, fluocinonide, and flumethasone. • Verified 6α-configuration; 6β-isomer impurity controlled to ≤2% per USP 8,049,021 B2. • Single intermediate enables four API routes-reduces supplier qualification burden. • Supplied at ≥95% HPLC purity; 99.1% batches available for reference standard use.

Molecular Formula C23H25FO4
Molecular Weight 384.4 g/mol
CAS No. 2476-74-6
Cat. No. B042014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6alpha)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione
CAS2476-74-6
Molecular FormulaC23H25FO4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C
InChIInChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20-,22-,23+/m0/s1
InChIKeyUHEBHFQTEYMJQV-XDCJFQGASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorotetraene: Strategic Intermediate for 6α-Fluorocorticosteroids


(6α)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione (CAS 2476-74-6), commonly designated 'fluorotetraene' in patent literature, is a synthetic 6α-fluoro pregnane derivative with a 21-acetoxy substituent and a conjugated tetraene system [1]. It is recognized in multiple patents as a pivotal late-stage intermediate for manufacturing several therapeutically significant 6α-fluoro corticosteroids [2]. The compound possesses a molecular formula of C23H25FO4, a molecular weight of 384.44 g/mol, and a reported melting point range of 188–190 °C [1]. It is supplied commercially at a minimum purity specification of 95% (HPLC) .

Why Fluorotetraene Cannot Be Replaced by Generic Substitutes


Within the fluoropregnane intermediate class, substitution without stereochemical and structural verification carries a binary risk: the 6β-fluoro epimer (CAS 60864-52-0) is explicitly described in patent literature as lacking pharmacological activity, while the non-fluorinated tetraene acetate (CAS 37413-91-5) directs synthesis toward a fundamentally different portfolio of downstream APIs (e.g., vamorolone rather than flunisolide) [1][2]. The 6α-fluoro configuration and the 1,4,9(11),16-tetraene unsaturation pattern collectively encode the reactivity and stereoelectronic properties required for subsequent transformations to clinically validated fluorocorticoids, making this compound a non-interchangeable node in the synthetic route [3].

Quantitative Evidence: Fluorotetraene vs. Comparator Compounds


6α- vs. 6β-Fluoro Epimer: Stereochemistry Determines Pharmacological Activity

The 6α-fluoro isomer (CAS 2476-74-6) is explicitly stated in patent EP 1 207 165 B1 to 'exert a pharmacological action, which makes them useful in the preparation of anti-inflammatory pharmaceutical formulations,' whereas 'the corresponding 6β-fluoro derivatives do not exert any pharmacological action' [1]. The same binary activity distinction is reiterated in US 2005/0192437 A1 for androstane derivatives, confirming the class-wide principle that 6β-fluoro isomers are pharmacologically inactive [2]. This renders the 6β-epimer (CAS 60864-52-0) unsuitable as a direct substitute in any synthesis intended to yield pharmacologically active 6α-fluoro corticosteroids.

corticosteroid synthesis stereochemistry anti-inflammatory intermediates fluoropregnane

Enantiomeric Purity: 6β-Isomer Impurity Specification by HPLC

US Patent 8,049,021 B2 defines a quantitative purity specification for fluorotetraene (Formula I): purity of at least 95% by weight, preferably 98% by weight, and more preferably 99% by weight, with the 6β-isomer impurity content controlled to not more than 2% by weight, preferably not more than 1% by weight, and more preferably not more than 0.5% by weight, as determined by HPLC [1]. An exemplified batch achieved 99.1% purity by HPLC with a melting range of 193–194 °C [2]. This specification is directly tied to the pharmacological inactivity of the 6β-isomer; excess 6β-impurity would compromise the stereochemical integrity of all downstream products.

chiral purity HPLC specification quality control fluorotetraene

Downstream API Portfolio: A Single Intermediate for Four Fluorocorticoids

US Patent 8,049,021 B2 explicitly claims that fluorotetraene is 'useful as an intermediate for the synthesis of corticosteroids such as flunisolide hemihydrate, fluocinolone acetonide, fluocinonide, flumethasone and other fluoro-corticoids' [1]. In contrast, the non-fluorinated tetraene acetate (CAS 37413-91-5; 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione) is documented as an intermediate for delta-9,11 steroids such as vamorolone—a structurally and therapeutically distinct class . The 6α-fluoro group is the critical structural feature that channels synthesis toward the 6α-fluoro corticosteroid pharmacophore found in flunisolide, fluocinolone acetonide, fluocinonide, and flumethasone.

corticosteroid API synthetic intermediate flunisolide fluocinolone acetonide fluocinonide

6α-Fluoro Substitution and Mineralocorticoid Receptor Potency

In a systematic transactivation assay comparing multiple therapeutically used steroids in CV-1 cells transfected with human glucocorticoid receptor (hGRα) and human mineralocorticoid receptor (hMR) expression vectors, Grossmann et al. (2004) established that 'the MC potency of a steroid is increased by a 9α- or a 6α-fluoro substituent' [1]. This class-level SAR principle explains why the 6α-fluoro group is retained in the final corticosteroid pharmacophore of flunisolide and related compounds, and why the non-fluorinated tetraene acetate intermediate cannot yield products with the same receptor-level potency profile.

glucocorticoid receptor mineralocorticoid receptor structure-activity relationship 6α-fluoro substitution

Melting Point as Identity and Purity Discriminator

CAS Common Chemistry reports the melting point of (6α)-21-(acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione as 188–190 °C [1]. The patent exemplified batch of high-purity fluorotetraene (HPLC 99.1%) exhibited a melting range of 193–194 °C [2]. The higher melting range correlates with higher purity and lower 6β-isomer content, providing a simple, compendial-quality discriminating test. By comparison, the 6β-epimer (CAS 60864-52-0) has a distinct stereochemical configuration with a different crystal packing and would be expected to exhibit a different melting point, though a specific published value was not identified in the available vendor documentation.

melting point identity testing purity pharmacopoeial specification

Commercial Availability and Pricing: 6α- vs. 6β-Epimer

Commercial pricing data indicate that (6α)-21-(acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione (CAS 2476-74-6) is available from CymitQuimica (Biosynth brand) at €314.00 for 25 mg (€12.56/mg), with a minimum purity of 95% . The 6β-epimer (CAS 60864-52-0) is listed at €2,137.00 for 500 mg (€4.27/mg) . While the 6β-epimer has a lower per-milligram price at bulk scale, its documented lack of pharmacological activity renders it unsuitable for syntheses targeting pharmacologically active fluorocorticoids. The 6α-isomer commands a premium reflecting its status as the stereochemically and pharmacologically correct intermediate.

procurement commercial availability pricing research chemical

Application Scenarios for Fluorotetraene


Synthesis of Flunisolide Hemihydrate API

Fluorotetraene is the direct patent-designated intermediate for synthesizing flunisolide hemihydrate, a marketed inhaled corticosteroid for allergic rhinitis and asthma. Procurement of this intermediate with verified 6α-stereochemistry and HPLC purity ≥98% (with ≤1% 6β-isomer) ensures the synthetic route proceeds with the correct stereochemical outcome, as the 6α-fluoro group is integral to the flunisolide pharmacophore [1]. The 6β-epimer would introduce an inactive stereoisomeric impurity that is difficult to remove downstream.

Multiplexed Corticosteroid Intermediate Platform for CROs and CDMOs

For contract research or manufacturing organizations serving multiple corticosteroid API programs, fluorotetraene functions as a common intermediate node enabling divergent synthesis to flunisolide, fluocinolone acetonide, fluocinonide, and flumethasone from a single stocked precursor [1]. This multiplexing capability reduces the number of distinct intermediates that must be qualified, inventoried, and maintained under controlled storage conditions, directly reducing supply chain complexity.

Structure-Activity Relationship Studies on 6α-Fluoro Corticosteroids

In medicinal chemistry programs investigating the contribution of the 6α-fluoro substituent to glucocorticoid and mineralocorticoid receptor potency, fluorotetraene provides the intact 6α-fluoro-pregnane scaffold as a starting material for further derivatization. The class-level SAR demonstrating that 6α-fluoro substitution increases mineralocorticoid receptor potency (Grossmann et al., 2004) supports its use as a core scaffold for generating analog libraries [2]. The 6β-epimer serves as a critical negative control to confirm that observed pharmacological effects are stereospecific.

Analytical Reference Standard for HPLC Method Development

The quantitative specification for 6β-isomer impurity content (≤2%, preferably ≤0.5% by HPLC) established in US Patent 8,049,021 B2 provides a ready-made acceptance criterion for quality control laboratories [3]. This compound, when characterized with a melting point of 193–194 °C and HPLC purity of 99.1%, can serve as a system suitability reference standard for developing and validating HPLC methods to monitor stereochemical purity in both the intermediate and the downstream fluorocorticoid APIs.

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